GW694481 GW694481 GW694481 is a potent ApoA1 upregulator (EC170 = 500 nM).
Brand Name: Vulcanchem
CAS No.: 1373353-95-7
VCID: VC0529633
InChI: InChI=1S/C21H18N4O2/c1-12-19(13(2)27-25-12)14-8-9-16-18(10-14)23-11-17(21(22)26)20(16)24-15-6-4-3-5-7-15/h3-11H,1-2H3,(H2,22,26)(H,23,24)
SMILES: O=C(C1=C(NC2=CC=CC=C2)C3=CC=C(C4=C(C)ON=C4C)C=C3N=C1)N
Molecular Formula: C21H18N4O2
Molecular Weight: 358.401

GW694481

CAS No.: 1373353-95-7

Cat. No.: VC0529633

Molecular Formula: C21H18N4O2

Molecular Weight: 358.401

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

GW694481 - 1373353-95-7

Specification

CAS No. 1373353-95-7
Molecular Formula C21H18N4O2
Molecular Weight 358.401
IUPAC Name 4-anilino-7-(3,5-dimethyl-1,2-oxazol-4-yl)quinoline-3-carboxamide
Standard InChI InChI=1S/C21H18N4O2/c1-12-19(13(2)27-25-12)14-8-9-16-18(10-14)23-11-17(21(22)26)20(16)24-15-6-4-3-5-7-15/h3-11H,1-2H3,(H2,22,26)(H,23,24)
Standard InChI Key QWDANQMCVSOTGM-UHFFFAOYSA-N
SMILES O=C(C1=C(NC2=CC=CC=C2)C3=CC=C(C4=C(C)ON=C4C)C=C3N=C1)N
Appearance Solid powder

Introduction

Chemical Identity and Structural Properties

GW694481 is characterized by specific chemical and physical properties that define its behavior in biological systems. The compound is identified through several standard chemical identifiers and possesses distinct structural features that contribute to its biological activity.

Chemical Identification

GW694481 is formally identified by its CAS registry number 1373353-95-7 and has the IUPAC name 4-anilino-7-(3,5-dimethyl-1,2-oxazol-4-yl)quinoline-3-carboxamide. The compound is also known by several synonyms including GW-694481 and GW 694481 . These systematic identifications are essential for standardized reference in scientific literature and chemical databases.

Molecular Properties

The molecular formula of GW694481 is C21H18N4O2 with a molecular weight of 358.39-358.401 g/mol . The compound's exact mass has been determined to be 358.143 . At the structural level, GW694481 contains a quinoline core with specific functional groups that contribute to its biological activity. It contains an anilino group, a carboxamide moiety, and a dimethyloxazole substituent arranged in a specific configuration that enables its interaction with target proteins.

PropertyValue
Molecular FormulaC21H18N4O2
Molecular Weight358.39 g/mol
Exact Mass358.143
Density1.31 g/cm³
InChIInChI=1S/C21H18N4O2/c1-12-19(13(2)27-25-12)14-8-9-16-18(10-14)23-11-17(21(22)26)20(16)24-15-6-4-3-5-7-15/h3-11H,1-2H3,(H2,22,26)(H,23,24)
SMILESO=C(C1=C(NC2=CC=CC=C2)C3=CC=C(C4=C(C)ON=C4C)C=C3N=C1)N

Physical Characteristics

GW694481 typically exists as a solid powder at room temperature . Its physical appearance is consistent with many small molecule compounds used in pharmaceutical research. The stability profile indicates it remains stable under standard laboratory storage conditions when properly maintained.

Pharmacological Activity and Mechanism

GW694481 has been identified through pharmacological screening as having specific biological activities that make it potentially valuable for research and therapeutic development.

ApoA1 Upregulation

GW694481 is primarily recognized as a potent upregulator of Apolipoprotein A1 (ApoA1) with an EC170 value of 500 nM . This EC170 value represents the concentration at which the compound produces a 70% increase in ApoA1 expression . ApoA1 is the major protein component of high-density lipoprotein (HDL) particles, often referred to as "good cholesterol," which plays a crucial role in reverse cholesterol transport from peripheral tissues to the liver.

Relationship to BRD4 Research

Research Applications

The unique pharmacological profile of GW694481 positions it as a valuable tool in several research areas, particularly those focusing on lipid metabolism and potential therapeutic applications.

Cardiovascular Research

Given its ability to upregulate ApoA1, GW694481 has potential applications in cardiovascular research, particularly in studies investigating HDL metabolism and atherosclerosis. Upregulation of ApoA1 could potentially enhance reverse cholesterol transport, a key mechanism in preventing atherosclerotic plaque formation .

Drug Discovery Applications

FormTemperatureStability Period
Powder-20°C3 years
Powder4°C2 years
In solvent-80°C6 months
In solvent-20°C1 month

The compound can be shipped at room temperature as it remains stable for a few days during ordinary shipping and time spent in customs .

Solubility Characteristics

GW694481 exhibits specific solubility characteristics that should be considered when preparing solutions for experiments:

SolventSolubility
DMSOSoluble (primary recommended solvent)
H₂OMay dissolve (test with small amount)
EthanolMay dissolve (test with small amount)
DMFMay dissolve (test with small amount)

For experiments requiring specific concentrations, the following table provides guidance on preparing stock solutions:

AmountSolvent Volume for Concentration
1 mg2.7903 mL for 1 mM
5 mg13.9513 mL for 1 mM
10 mg27.9026 mL for 1 mM

Formulation for In Vivo Applications

For in vivo research applications, several formulation options are available for compounds with low water solubility like GW694481:

  • Injection Formulation 1: DMSO : Tween 80 : Saline = 10 : 5 : 85

  • Injection Formulation 2: DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45

  • Injection Formulation 3: DMSO : Corn oil = 10 : 90

These formulations provide options for different administration routes including intraperitoneal, intravenous, intramuscular, and subcutaneous injections.

GW694481 has been referenced in scientific literature focused on drug discovery and therapeutic development, particularly in the context of BET protein targeting.

Key Research Publications

The compound is cited in several important publications that provide context for its development and applications:

  • Liu Z, Wang P, Chen H, Wold EA, Tian B, Brasier AR, Zhou J. Drug Discovery Targeting Bromodomain-Containing Protein 4. J Med Chem. 2017 Jun 8;60(11):4533-4558 .

  • Padmanabhan, B.; Mathur, S.; Manjula, R.; Tripathi, S. Bromodomain and extra-terminal (BET) family proteins: New therapeutic targets in major diseases J. Biosci. 2016, 41, 295–311 .

These publications place GW694481 within the broader context of research on BET protein inhibitors and modulators, an area that has seen significant growth due to the therapeutic potential of targeting epigenetic regulation mechanisms.

Related Compounds and Research

The search results reveal that GW694481 is mentioned in literature discussing BET inhibitors that have progressed to clinical trials for various indications, primarily in oncology but also in cardiovascular and metabolic diseases . This positions GW694481 within an important class of compounds with significant therapeutic potential.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator